Cinnamoyl isothiocyanate
Overview
Description
BI-409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This enzyme is involved in the hydrolysis of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in intracellular signaling pathways related to cognition and synaptic plasticity. By inhibiting PDE9A, BI-409306 increases cGMP levels in the brain, which can enhance synaptic plasticity and improve cognitive functions .
Mechanism of Action
Target of Action
Cinnamoyl isothiocyanate interacts with various targets in the cell. Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH . These targets play crucial roles in the survival and proliferation of these organisms, making them ideal targets for antimicrobial action.
Mode of Action
this compound interacts directly with its targets, leading to changes in their function. For instance, compounds containing this compound have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
this compound affects several biochemical pathways. It is involved in the monolignol pathway for lignin biosynthesis, where it catalyzes the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway is shared with some important secondary metabolites, such as flavonoids and coumarins .
Pharmacokinetics
The presence of certain groups, such as an isopropyl group, has been suggested to be important for antibacterial activity , which may influence its bioavailability and efficacy.
Result of Action
The primary result of this compound’s action is its antimicrobial and cytotoxic activity. It has been found to exhibit significant antimicrobial activity against pathogenic fungi and bacteria . In addition, it has been found to have cytotoxic activity, suggesting potential applications in cancer therapy .
Biochemical Analysis
Biochemical Properties
Cinnamoyl isothiocyanate interacts with various biomolecules in biochemical reactions. For instance, it has been found to react with alkaloids to form corresponding thiourea derivatives
Cellular Effects
It has been reported to exhibit antimicrobial and cytotoxic activities This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression
Metabolic Pathways
It is suggested that it may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-409306 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of BI-409306 likely follows a similar synthetic route as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the reactions, and ensuring consistent quality and purity of the final product. The production process also includes rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BI-409306 primarily undergoes metabolic reactions in the body. These include:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites.
Reduction: Involving the reduction of functional groups within the molecule.
Substitution: Where certain functional groups in the molecule are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving BI-409306 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products
The major products formed from the reactions of BI-409306 are its metabolites, which are primarily excreted from the body. These metabolites are formed through the oxidation and reduction reactions mentioned above .
Scientific Research Applications
BI-409306 has been extensively studied for its potential therapeutic applications in various fields:
Chemistry
In chemistry, BI-409306 serves as a model compound for studying the inhibition of phosphodiesterase enzymes and their role in intracellular signaling pathways .
Biology
In biological research, BI-409306 is used to investigate the role of cGMP in cellular processes, including synaptic plasticity and memory formation .
Medicine
BI-409306 has shown promise in the treatment of cognitive impairments associated with neurological disorders such as Alzheimer’s disease and schizophrenia. Clinical trials have demonstrated its potential to improve cognitive functions by enhancing synaptic plasticity and increasing cGMP levels in the brain .
Industry
In the pharmaceutical industry, BI-409306 is being explored as a potential therapeutic agent for cognitive enhancement and the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE inhibitor, but it primarily targets PDE5 and is used for treating erectile dysfunction.
Vardenafil: Similar to sildenafil, it targets PDE5 and is used for similar therapeutic purposes.
Tadalafil: Another PDE5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.
Uniqueness of BI-409306
BI-409306 is unique in its selectivity for PDE9A, which is specifically involved in cognitive functions. Unlike other PDE inhibitors that target PDE5, BI-409306’s inhibition of PDE9A makes it particularly suitable for treating cognitive impairments and enhancing memory functions .
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIHUSOWHSPPO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420807 | |
Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19495-08-0 | |
Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19495-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using cinnamoyl isothiocyanate?
A: this compound reacts with various nucleophiles, enabling the synthesis of diverse heterocycles. Researchers have successfully synthesized pyrimidine [, , , ], thiazine [, ], triazine [], thiadiazole [, , ], triazole [, ], and pyridine [] derivatives using this compound as a starting material.
Q2: How does this compound react with nitrogen nucleophiles?
A: this compound readily undergoes nucleophilic addition reactions with nitrogen-containing compounds like amines, hydrazines, and amidines. For instance, its reaction with p-aminophenol, N1-phenylbenzene-1,4-diamine, and p-aminoacetophenone initially forms thiourea derivatives, which can be further cyclized to pyrimidinethiones under basic conditions [].
Q3: Can you elaborate on the reaction of this compound with isoniazid?
A: this compound reacts with isoniazid (isonicotinic acid hydrazide) to produce a cinnamoyl thiosemicarbazide derivative. This intermediate can be further transformed into various heterocycles like dihydropyrimidine, triazolethiazine, 1,3,4-thiadiazole, 1,3-thiazole, and 1,2,4-thiadiazole by employing different reagents and reaction conditions [].
Q4: Is this compound limited to reactions with nitrogen nucleophiles?
A: No, while it readily reacts with nitrogen nucleophiles, this compound can also react with oxygen nucleophiles. Studies have shown its cyclization with various oxygen-containing reagents, further broadening its synthetic utility [].
Q5: Are there any limitations or challenges in using this compound for synthesis?
A: While generally versatile, synthesizing 5-alkyl-1,2,4-dithiazole-3-thiones using this compound has proven challenging. Attempts to produce these compounds through sulfurization were unsuccessful. Interestingly, an alternative cyclization of a reaction intermediate led to the formation of a 1,3-thiazine derivative instead [].
Q6: Has the conformational behavior of this compound been investigated?
A: Yes, studies employing dipole moment measurements have been conducted to understand the conformation of cinnamoyl isothiocyanates. This research helps to predict the reactivity and potential applications of these compounds in various synthetic transformations [].
Q7: What is the significance of studying the reactions of α-substituted cinnamoyl isothiocyanates?
A: Investigating the reactivity of α-substituted cinnamoyl isothiocyanates, for instance with sodium hydrosulfide and diazomethane, provides valuable insights into the impact of substituents on the reaction pathway and product formation. This knowledge is crucial for designing efficient synthetic routes to diversely substituted heterocyclic compounds [, ].
Q8: Can you provide an example of a specific compound synthesized and structurally characterized using this compound?
A: Researchers successfully synthesized 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione using this compound and aniline. Single-crystal X-ray diffraction analysis confirmed the structure of the synthesized compound, revealing the presence of two molecules in the asymmetric unit and intermolecular N—H⋯S hydrogen bonds leading to dimer formation [].
Q9: Beyond heterocycle synthesis, are there other applications of this compound?
A: Research explored the incorporation of cinnamoyl moieties into naturally occurring alkaloids like cytisine and anabasine. This modification aimed to investigate the impact on biological activity and potentially discover new drug candidates [].
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